[(3,5-Dimethylphenyl)sulfamoyl]dimethylamine
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Overview
Description
[(3,5-Dimethylphenyl)sulfamoyl]dimethylamine is an organic compound with a complex structure that includes a sulfamoyl group attached to a dimethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Dimethylphenyl)sulfamoyl]dimethylamine typically involves the reaction of 3,5-dimethylbenzenesulfonyl chloride with dimethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained. The reaction can be represented as follows:
3,5-Dimethylbenzenesulfonyl chloride+Dimethylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(3,5-Dimethylphenyl)sulfamoyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfamoyl compounds.
Scientific Research Applications
[(3,5-Dimethylphenyl)sulfamoyl]dimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(3,5-Dimethylphenyl)sulfamoyl]dimethylamine exerts its effects involves interactions with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The dimethylamine moiety can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- [(3,5-Dimethylphenyl)sulfonamide]
- [(3,5-Dimethylphenyl)amine]
- [(3,5-Dimethylphenyl)thiourea]
Uniqueness
[(3,5-Dimethylphenyl)sulfamoyl]dimethylamine is unique due to the presence of both the sulfamoyl and dimethylamine groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(dimethylsulfamoylamino)-3,5-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-8-5-9(2)7-10(6-8)11-15(13,14)12(3)4/h5-7,11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYWLGJMKHPEJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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